molecular formula C12H19NO2 B1283770 Tert-butyl 4-ethynylpiperidine-1-carboxylate CAS No. 287192-97-6

Tert-butyl 4-ethynylpiperidine-1-carboxylate

Cat. No. B1283770
CAS RN: 287192-97-6
M. Wt: 209.28 g/mol
InChI Key: INUWDZDWSJJFSQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynylpiperidine-1-carboxylate, also known as TBEP, is a synthetic organic compound that belongs to the piperidine family of molecules. It is a versatile molecule that has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. TBEP is an important reagent in the synthesis of various pharmaceuticals, biochemicals, and other compounds. In addition, TBEP is used in the study of biological pathways and processes, such as enzyme activation and inhibition, and as a tool for studying the effects of various drugs on the body.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-ethynylpiperidine-1-carboxylate: is a valuable building block in organic synthesis. Its ethynyl group is highly reactive and can be used to construct complex molecules through various coupling reactions, such as Sonogashira coupling. This compound serves as a precursor for synthesizing a wide range of piperidine derivatives, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Tert-butyl 4-ethynylpiperidine-1-carboxylate is utilized to create piperidine analogs that are central to drug development. Piperidine structures are found in drugs that target neurological disorders and are essential for creating ligands that can interact with central nervous system receptors .

Material Science

The compound’s ability to undergo controlled reactions makes it a candidate for designing novel materials. For instance, its incorporation into polymers could lead to materials with unique electrical properties, potentially useful in electronics and nanotechnology .

Catalysis

Tert-butyl 4-ethynylpiperidine-1-carboxylate: can act as a ligand for catalysts in chemical reactions. The piperidine moiety can stabilize metal catalysts and enhance their reactivity, which is crucial in industrial processes that require precise and efficient catalytic systems .

Biochemistry Research

This compound is also significant in biochemistry research, where it can be used to mimic or interfere with natural biological processes. It could be a starting point for developing enzyme inhibitors that have applications in understanding disease mechanisms and drug discovery .

Pharmacokinetics

In the field of pharmacokinetics, derivatives of Tert-butyl 4-ethynylpiperidine-1-carboxylate could be studied for their absorption, distribution, metabolism, and excretion (ADME) properties. This information is vital for designing drugs with optimal efficacy and minimal side effects .

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a sample. Its well-defined structure and properties make it suitable for such applications .

Agricultural Chemistry

Lastly, in agricultural chemistry, piperidine derivatives synthesized from Tert-butyl 4-ethynylpiperidine-1-carboxylate could be explored for their potential as pesticides or herbicides. The piperidine ring is a common motif in molecules with bioactive properties .

properties

IUPAC Name

tert-butyl 4-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUWDZDWSJJFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573995
Record name tert-Butyl 4-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-ethynylpiperidine-1-carboxylate

CAS RN

287192-97-6
Record name tert-Butyl 4-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-ethynylpiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (2.2 g, 10.4 mmol) and potassium carbonate (2.9 g, 20.8 mmol) in methanol (100 mL) was added Example 21A (2.0 g, 10.4 mmol) in methanol (20 mL) and the mixture was stirred at room temperature overnight. Water was added and the mixture was extracted with ethyl acetate (twice). The combined organic layers were washed with brine and concentrated. Purification by flash chromatography on silica gel (Teledyne CombiFlash Rf, 1:5 ethyl acetate/hexane) gave the title compound. MS (DCI/NH3) m/z 210 (M+H)+.
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Example 21A
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2 g
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100 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of Example 1C (1 g, 4.69 mmol) in methanol (20 mL) was added potassium carbonate (3.89 g, 28.1 mmol) and the mixture was stirred for 30 minutes. Dimethyl 1-diazo-2-oxopropylphosphonate (3.60 g, 18.76 mmol) was added and the mixture was stirred for 12 hours. The mixture was filtered through diatomaceous earth with methanol, concentrated and purified by column chromatography on silica gel (Isco®, Redi-Sep® column), eluting with 15% ethyl acetate in hexane to afford the title compound. LCMS: 110 (M+H-Boc)+.
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1 g
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3.89 g
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20 mL
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3.6 g
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Synthesis routes and methods V

Procedure details

At 0 C, to a stirred mixture of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (358 mg, 1.68 mmols) and potassium carbonate (464 mg, 3.36 mmols) in methanol (16 ml) was added dropwise a solution of (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (323 mg, 1.68 mmols) in methanol (2 ml). The resulting mixture was stirred at room temperature overnight, filtered and concentrated. The residue was chromatographed on silica gel using a solution of ethyl acetate in hexanes (1:5) to provide the title compound (308 mg, 88%) as colorless crystals. LCMS m/e (154, M-t-Bu+2H). (J. Am. Chem. Soc. 2003, 125, 3714.)
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358 mg
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464 mg
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16 mL
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323 mg
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2 mL
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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